methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative featuring:
- A 1-ethyl-5-methylpyrazole substituent at position 5.
- A trifluoromethyl (-CF₃) group at position 6.
- A methyl ester at position 2.
This compound’s structure combines steric bulk (pyrazole substituent), electron-withdrawing properties (-CF₃), and moderate lipophilicity (methyl ester), making it a candidate for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
methyl 5-(1-ethyl-5-methylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O2/c1-4-22-8(2)9(6-19-22)11-5-12(15(16,17)18)23-13(21-11)10(7-20-23)14(24)25-3/h5-7H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHDOTQHYZNQNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201112309 | |
| Record name | Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005641-09-7 | |
| Record name | Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005641-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201112309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Trifluoromethyl (-CF₃) vs. Difluoromethyl (-CF₂H)
- Ethyl 7-(difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (): Molecular formula: C₁₆H₁₇F₂N₅O₂; mass: 349.341. The ethyl ester increases lipophilicity (XLogP3 ~3.1 for similar compounds) compared to the methyl ester .
Hydroxy and Isopropyl Substituents
Substituent Variations at Position 5
Pyrazole vs. Aryl Groups
- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (): Molecular formula: C₁₇H₁₄F₃N₃O₃; mass: 365.31.
- Methyl 5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate ():
Morpholine and Benzodiazepine Derivatives
Functional Group Variations at Position 3
Ester vs. Carboxamide
Ethyl vs. Methyl Esters
Buchwald–Hartwig Coupling
Physicochemical and Structural Analysis
Crystallography
Key Trends and Implications
- Electron-withdrawing groups (-CF₃) enhance metabolic stability but may reduce solubility.
- Pyrazole substituents at position 5 improve steric complementarity in hydrophobic binding pockets.
- Ester vs. amide at position 3 balances lipophilicity and target engagement.
Q & A
Q. What are the common synthetic routes for methyl 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The compound is synthesized via cyclocondensation reactions. A typical method involves reacting 5-aminopyrazole derivatives (e.g., ethyl 5-amino-1H-pyrazole-4-carboxylate) with trifluoromethyl-substituted ketones (e.g., trifluoromethyl-β-diketones) in acetic acid under microwave irradiation to form the pyrazolo[1,5-a]pyrimidine core . Alternative routes include refluxing 5-aminopyrazoles with ethyl 2,4-dioxopentanoate in ethanol, followed by purification via column chromatography (petroleum ether/ethyl acetate) and recrystallization .
Q. How is NMR spectroscopy utilized in characterizing this compound?
¹H and ¹³C NMR are critical for confirming regiochemistry and substituent positions. For example:
- The ethyl ester group (C=O) appears as a triplet near δ 4.21 ppm (¹H) and δ 60–65 ppm (¹³C).
- The trifluoromethyl (CF₃) group is identified by a singlet at δ ~120 ppm (¹³C) and absence of splitting in ¹H NMR due to fluorine coupling .
- Pyrazole and pyrimidine ring protons resonate between δ 6.6–8.6 ppm, with splitting patterns confirming fused-ring connectivity .
Q. What analytical techniques validate purity and structural integrity?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., C₁₇H₁₆F₃N₅O₂).
- X-ray Crystallography: Resolves bond angles and dihedral angles between fused rings (e.g., pyrazole-pyrimidine dihedral angle ~1.3°) .
- Melting Point Analysis: Consistent melting points (e.g., 221–223°C for analogous derivatives) indicate purity .
Advanced Research Questions
Q. What strategies optimize regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?
Regioselectivity is controlled by:
- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) favor cyclization at the 5-position of pyrazole.
- Catalysts: Acidic conditions (e.g., KHSO₄) promote cyclocondensation of 5-aminopyrazoles with β-diketones, minimizing side products .
- Microwave Irradiation: Enhances reaction efficiency and selectivity (e.g., 30-minute reflux vs. 6-hour conventional heating) .
Q. How do substituents like trifluoromethyl influence enzyme inhibitory activity?
- The CF₃ group enhances lipophilicity (logP ↑), improving membrane permeability.
- Electron-Withdrawing Effects: Stabilize charge-transfer interactions with enzyme active sites (e.g., PI3K inhibitors show IC₅₀ values <100 nM) .
- Comparative studies show CF₃-substituted derivatives exhibit 3–5× higher binding affinity to kinases vs. methyl or cyclopropyl analogs .
Q. How can molecular docking elucidate interaction mechanisms with target enzymes?
- Docking Software (AutoDock Vina, Schrödinger): Predict binding poses in PI3Kγ (PDB: 1ES7). The trifluoromethyl group forms hydrophobic contacts with Leu833/Val848, while the pyrimidine ring hydrogen-bonds to Asp841 .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
Data Analysis & Contradictions
Q. How to reconcile discrepancies in reported biological activities of pyrazolo[1,5-a]pyrimidine derivatives?
Variations in IC₅₀ values across studies may arise from:
- Assay Conditions: Differences in ATP concentrations (10 µM vs. 1 mM) alter competitive inhibition profiles .
- Substituent Positioning: 7-CF₃ analogs show higher activity than 5-CF₃ isomers due to steric alignment with kinase pockets .
- Cell Line Variability: PI3Kα inhibition in MCF-7 (ER+) vs. MDA-MB-231 (TNBC) cells reflects differential pathway dependencies .
Q. What functionalization methods enhance solubility without compromising activity?
- Carboxylate Hydrolysis: Converting methyl/ethyl esters to free carboxylic acids improves aqueous solubility (e.g., LogS from −4.5 → −2.1) but may reduce cell permeability .
- PEGylation: Adding polyethylene glycol (PEG) chains at the 3-carboxylate position increases solubility while maintaining PI3K binding (IC₅₀ <50 nM) .
Comparative Structural Analysis
Q. How does this compound compare to ethyl 5-cyclopropyl-7-CF₃ analogs in pharmacokinetics?
| Parameter | Methyl 5-(1-ethyl-5-methyl-pyrazol) Derivative | Ethyl 5-Cyclopropyl Analog |
|---|---|---|
| LogP | 2.8 | 3.1 |
| t₁/₂ (Plasma) | 4.2 h | 5.8 h |
| CYP3A4 Inhibition | Moderate (IC₅₀: 12 µM) | Low (IC₅₀: >30 µM) |
| The methyl-pyrazole variant exhibits faster clearance but lower CYP-mediated drug-drug interaction risk . |
Experimental Design
Q. What in vitro assays evaluate target engagement and off-target effects?
- Kinase Profiling (Eurofins): Screen against 468 kinases at 1 µM to identify off-target hits (e.g., FLT3, JAK2).
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in HEK293T cells overexpressing PI3Kγ .
- Apoptosis Assays (Annexin V/PI): Differentiate cytotoxic vs. cytostatic effects in dose-response studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
